Diethyl citrate

Description

Properties

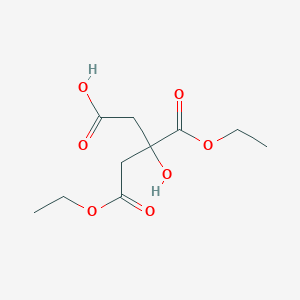

IUPAC Name |

5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYXYKHTHJPEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953946 | |

| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19958-02-2, 32074-56-9 | |

| Record name | 1,2-Diethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803HW347BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Citrate from Citric Acid and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl citrate from citric acid and ethanol. This compound, an ester of citric acid, finds applications in various fields, including as a plasticizer, solvent, and in the formulation of drug delivery systems. This document details the underlying chemical principles, experimental protocols for laboratory-scale synthesis, and methods for purification. Furthermore, it presents quantitative data on reaction parameters and explores advanced synthesis techniques such as reactive distillation. Visual diagrams are provided to illustrate the reaction mechanism and experimental workflows, offering a complete resource for professionals engaged in chemical synthesis and drug development.

Introduction

The esterification of citric acid with ethanol to produce this compound is a reaction of significant interest in the chemical and pharmaceutical industries. As a tribasic acid, citric acid can be esterified to form mono-, di-, and tri-esters. The partial esterification to yield this compound is a key process, often achieved through the Fischer-Speier esterification method.[1] This reaction is typically catalyzed by a strong acid and is reversible, necessitating strategies to drive the reaction towards the desired product.[2] This guide will delve into the specifics of this synthesis, providing the necessary technical details for its successful implementation and optimization.

Reaction Mechanism and Kinetics

The synthesis of this compound from citric acid and ethanol follows the Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. The overall reaction is a series of equilibria leading to the formation of monoethyl citrate, this compound, and triethyl citrate.[3][4]

The reaction kinetics are influenced by several factors, including temperature, the molar ratio of reactants, and the type and concentration of the catalyst.[3][4] Studies have shown that higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired byproducts like di-ethyl ether.[3][4] The kinetics of the conversion of this compound to triethyl citrate are often the rate-limiting step in the overall formation of the tri-ester.[3][4]

Signaling Pathway: Fischer Esterification of a Carboxylic Acid Group

Caption: Fischer esterification mechanism for one carboxylic acid group in citric acid.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from a detailed experimental procedure for the synthesis of this compound.[5]

Materials:

-

Citric acid monohydrate (0.1 mol, 21 g)

-

Anhydrous ethanol (0.7 mol, 42 mL)

-

p-toluenesulfonic acid (PTS) catalyst (0.2 g)

-

Benzene (70 mL, as a water carrier)

-

Anhydrous magnesium sulfate

-

Sodium carbonate (Na2CO3)

-

Hydrochloric acid (HCl)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

250 mL three-neck round-bottom flask

-

Condenser

-

Constant pressure dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Set up the 250 mL three-neck flask with a condenser and a constant pressure dropping funnel containing anhydrous magnesium sulfate.

-

To the flask, add citric acid monohydrate (21 g) and p-toluenesulfonic acid (0.2 g).

-

Add anhydrous ethanol (42 mL) to the flask and begin magnetic stirring at room temperature to dissolve the solids.

-

Add benzene (70 mL) to the reaction mixture.

-

Heat the mixture to 90°C and maintain this temperature for 10 hours. The benzene forms an azeotrope with the water produced during the reaction, which is removed, driving the equilibrium towards the ester product.

-

After 10 hours, allow the mixture to cool to room temperature.

-

Remove the remaining benzene and excess ethanol by reduced-pressure distillation using a rotary evaporator to obtain a viscous, light-yellow liquid.

Purification of this compound

The crude product from the synthesis contains unreacted citric acid, monoethyl citrate, and triethyl citrate as the main impurities.[5] The following multi-step purification protocol is designed to isolate this compound.[5]

Procedure:

-

Removal of Triethyl Citrate:

-

Dilute the crude viscous liquid with 20 mL of distilled water.

-

Adjust the pH of the solution to 8 with sodium carbonate. This neutralizes the carboxylic acid groups of citric acid, monoethyl citrate, and this compound, forming their sodium salts which are soluble in the aqueous phase.

-

Extract the aqueous solution with petroleum ether (3 x 50 mL) followed by ethyl acetate (1 x 50 mL). Triethyl citrate, being less polar and having low water solubility, will be extracted into the organic phase and thus removed.

-

-

Isolation of this compound:

-

Adjust the pH of the remaining aqueous solution to 4 with hydrochloric acid. This protonates the carboxylic acid groups of citric acid and monoethyl citrate, making them more water-soluble.

-

Extract the solution with ethyl acetate. This compound will be extracted into the organic phase.

-

Distill the ethyl acetate from the organic phase using a rotary evaporator to obtain crude this compound.

-

-

Final Purification:

-

Adjust the pH of the crude this compound to 1 with hydrochloric acid to convert any remaining carboxylate salts to their carboxylic acid form.

-

Extract the solution with ethyl acetate (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the ethyl acetate by distillation in a rotary evaporator to yield the final purified this compound. A yield of approximately 65.3% has been reported using this method.[5]

-

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis and Purity of this compound[5]

| Parameter | Value |

| Reactants | |

| Citric Acid Monohydrate | 21 g (0.1 mol) |

| Anhydrous Ethanol | 42 mL (0.7 mol) |

| p-toluenesulfonic acid | 0.2 g |

| Benzene (water carrier) | 70 mL |

| Reaction Conditions | |

| Temperature | 90 °C |

| Time | 10 h |

| Results | |

| Yield | ~16.2 g (65.3%) |

| Purity (by acid titration) | 99.27% (average) |

Table 2: Influence of Reaction Conditions on Esterification of Citric Acid with Ethanol (Amberlyst-15 Catalyst)[4]

| Temperature (°C) | Ethanol:Citric Acid Molar Ratio | Catalyst Loading (wt%) | Observations |

| 78 - 120 | 5:1 to 20:1 | up to 5 | Increasing temperature increases reaction rates. |

| 120 | 15:1 | 5 | Significant increase in the production of di-ethyl ether. |

| Varied | Increasing | Varied | Higher molar ratios of ethanol to citric acid lead to a greater equilibrium conversion to the tri-ester (triethyl citrate). |

Advanced Synthesis and Purification: Reactive Distillation

For industrial-scale production, reactive distillation presents a more efficient and integrated approach to the synthesis of citrate esters.[6][7] This process combines the chemical reaction and the separation of products in a single unit.[8] By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the products, leading to higher conversions.[8]

Several process schemes for reactive distillation in triethyl citrate synthesis have been proposed, often involving a prereactor.[7][9] A common setup includes a prereactor followed by a distillation column to remove water before the mixture enters the reactive distillation column.[7][9] This configuration can achieve high product yields, with this compound being a major byproduct in the synthesis of triethyl citrate.[7][9] The use of a solid acid catalyst, such as Amberlyst-15, is common in these systems.[6]

Logical Relationship: Simplified Reactive Distillation Workflow

Caption: A simplified workflow for the production of citrate esters using reactive distillation.

Conclusion

The synthesis of this compound from citric acid and ethanol is a well-established yet nuanced process. This guide has provided a detailed overview of the core principles, from the fundamental Fischer esterification mechanism to practical laboratory protocols and advanced industrial techniques. For researchers and professionals in drug development, a thorough understanding of these synthesis and purification methods is crucial for obtaining high-purity this compound for various applications. The provided quantitative data and visual diagrams serve as a valuable resource for optimizing reaction conditions and designing efficient production workflows. The continued exploration of novel catalysts and process intensification methods like reactive distillation will further enhance the efficiency and sustainability of this compound synthesis.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]

- 8. Reactive distillation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Diethyl Citrate: A Physicochemical and Methodological Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of diethyl citrate, a compound of increasing interest in pharmaceutical and biomedical research. The document details its core physical and chemical characteristics, supported by quantitative data from scientific literature. Methodologies for key experimental procedures, including synthesis, purification, and property determination, are outlined to assist in laboratory applications. Furthermore, this guide elucidates the mechanism of action of this compound as an anticoagulant through calcium chelation, visualized with a detailed signaling pathway diagram. Stability, safety, and toxicological data are also presented to provide a complete profile for research and development purposes.

Core Physicochemical Properties

This compound is a colorless and transparent liquid with a characteristic ester scent.[1] Its fundamental properties are summarized in the tables below, compiled from various scientific sources.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O₇ | [2] |

| Molecular Weight | 248.23 g/mol | [2] |

| Appearance | Colorless, transparent liquid | [1] |

| Boiling Point | 355 °C | [1] |

| 354 °C @ 760 mmHg | ||

| 421.4 ± 45.0 °C (Predicted) | ||

| Melting Point | 237 °C @ 760 mmHg | |

| Density | 1.28 g/cm³ (at 25 °C) | [1] |

| 1.287 ± 0.06 g/cm³ (Predicted) | ||

| Refractive Index | 1.477 (at 25 °C) | [1] |

| 1.482 |

Table 2: Solubility and Partitioning of this compound

| Property | Value | References |

| Solubility in Water | 15.7 g/100 mL (at 25 °C) | [1] |

| Other Solubilities | Soluble in alcohol, ether, and ethyl acetate. Slightly soluble in chloroform and methanol. | [1] |

| logP (o/w) | 0.470 |

Table 3: Chemical and Stability Properties of this compound

| Property | Value | References |

| pH (0.1 mol/L aqueous solution at 25 °C) | 2.22 | [1] |

| Stability | Light-, heat-, and oxygen-stable. | [1] |

| pKa | 3.86 ± 0.21 (Predicted) |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as standard procedures for determining its key physicochemical properties.

Synthesis of this compound

This protocol is based on the partial esterification of citric acid with ethanol.[1][3]

Materials:

-

Citric acid monohydrate

-

Anhydrous ethanol

-

p-Toluenesulfonic acid (PTS) (catalyst)

-

Benzene (water carrier)

-

Sodium carbonate (Na₂CO₃)

-

Petroleum ether

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL three-neck flask equipped with a condenser and a dropping funnel, dissolve 21 g (0.1 mol) of citric acid monohydrate and 0.2 g of PTS in 42 mL (0.7 mol) of anhydrous ethanol with magnetic stirring at room temperature.

-

Add 70 mL of benzene to the flask as a water carrier.

-

Heat the reaction mixture at 90 °C for 10 hours.

-

After the reaction, remove the benzene and excess ethanol by reduced-pressure distillation to obtain a viscous, light-yellow liquid.

Purification of this compound

This multi-step extraction process is designed to remove by-products such as triethyl citrate, monoethyl citrate, and unreacted citric acid.[1]

Procedure:

-

Removal of Triethyl Citrate:

-

Dilute the crude product with 20 mL of distilled water.

-

Adjust the pH to 8 with Na₂CO₃.

-

Extract the solution with 50 mL of petroleum ether (3 times) and then with 50 mL of ethyl acetate (1 time). The triethyl citrate will move to the organic layer.

-

-

Removal of Citric Acid and Monoethyl Citrate:

-

Adjust the pH of the remaining aqueous solution to 4 with hydrochloric acid.

-

Extract the this compound into an organic solvent. Most of the more acidic and water-soluble citric acid and monoethyl citrate will remain in the aqueous phase.

-

-

Final Steps:

-

Wash the organic extract containing this compound.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Determination of Purity by Acid Titration

This method quantifies the purity of the synthesized this compound by titrating the remaining acidic carboxyl group.[1]

Materials:

-

This compound sample

-

Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Neutralized ethanol

Procedure:

-

Accurately weigh approximately 0.2-0.25 g of the this compound sample.

-

Dissolve the sample in a suitable volume of neutralized ethanol.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized KOH solution until a persistent pink endpoint is observed.

-

Record the volume of KOH solution consumed.

-

Calculate the purity of this compound, considering that 1 mole of this compound reacts with 1 mole of KOH. Account for any potential acidic impurities like monoethyl citrate, which would consume 2 moles of KOH.

Measurement of Refractive Index

This protocol adheres to the principles outlined in USP <831>.[4][5]

Apparatus:

-

Abbé refractometer or a digital refractometer of equal or greater accuracy.

-

Calibrated thermometer.

-

Constant temperature bath.

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water, which has a refractive index of 1.3325 at 25 °C).

-

Adjust and maintain the temperature of the instrument's prisms to the specified temperature (e.g., 25 °C) using the constant temperature bath.

-

Apply a small amount of the this compound sample to the surface of the prism.

-

Allow the sample to reach thermal equilibrium.

-

Take the reading of the refractive index, typically using the D line of sodium (589 nm).

-

Clean the prisms thoroughly after the measurement.

Determination of Boiling Point

The Thiele tube method is a suitable micro-method for determining the boiling point of a liquid sample.[6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the top of the side arm.

-

Place a small amount (about 0.5 mL) of this compound into the small test tube.

-

Place the capillary tube, open end down, into the small test tube.

-

Attach the small test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and sample assembly into the Thiele tube, immersing the sample in the oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Once a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.

Mechanism of Action and Experimental Workflows

Anticoagulant Activity: Calcium Chelation Pathway

This compound functions as an anticoagulant by chelating free calcium ions (Ca²⁺) in the blood, which are essential cofactors in the coagulation cascade. By reducing the concentration of available Ca²⁺, this compound effectively inhibits blood clotting.[1][7] The ethyl groups in this compound introduce steric hindrance, which leads to a weaker binding with Ca²⁺ compared to sodium citrate, but facilitates a faster release of Ca²⁺.[8][9] This property is potentially advantageous in clinical applications where a more reversible anticoagulant effect is desired.[7][8]

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound | C10H16O7 | CID 15384083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uspbpep.com [uspbpep.com]

- 5. drugfuture.com [drugfuture.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Anticoagulation of this compound and its comparison with sodium citrate in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coordination Dynamics and Coordination Mechanism of a New Type of Anticoagulant this compound with Ca2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

Unraveling the Molecular Dance: Diethyl Citrate's Mechanism of Action as a Calcium Chelator

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl citrate (Et₂Cit), an esterified derivative of citric acid, has emerged as a molecule of significant interest in the biomedical field, primarily owing to its function as a calcium-chelating agent. Its ability to bind with calcium ions (Ca²⁺) underpins its utility as an anticoagulant and a protective agent against vascular calcification.[1] Unlike its more widely known counterpart, sodium citrate (Na₃Cit), this compound exhibits distinct kinetic and thermodynamic properties in its interaction with calcium, offering a nuanced profile for therapeutic applications. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a calcium chelator, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Calcium Chelation

The fundamental mechanism of this compound's action lies in its capacity to form a stable complex with calcium ions. This process, known as chelation, effectively reduces the concentration of free, ionized calcium (Ca²⁺) in a given system. The chelation process is mediated by the carboxylate group (-COOH) and the oxygen atoms within the ester groups (C-O-C) of the this compound molecule.[2][3] Spectroscopic and analytical studies have revealed that this compound and Ca²⁺ coordinate in a 1:1 ratio to form the complex CaEt₂Cit.[2][3] The oxygen atoms in the carboxylate and ester groups act as bidentate ligands, effectively "clasping" the calcium ion.[2][3]

A crucial distinction between this compound and sodium citrate is the nature of their interaction with calcium. The two ethyl groups in this compound introduce steric hindrance, which results in a weaker coordination ability with Ca²⁺ compared to sodium citrate.[1][4] However, this structural feature also facilitates a faster dissociation of the CaEt₂Cit complex, a property that can be advantageous in clinical settings to avoid complications like hypocalcemia.[1][2]

Quantitative Analysis of Calcium Chelation

The interaction between this compound and calcium has been quantified through various studies, providing a basis for comparing its efficacy with other chelators.

Comparative Chelation Kinetics

The kinetics of the chelation reaction reveal the speed at which this compound binds to and releases calcium ions.

| Chelator | Reaction Order (n) | Reaction Rate Constant (k) (L·mol⁻¹·s⁻¹) | Reverse Reaction Rate Constant (k_re) (L·mol⁻¹·s⁻¹) |

| This compound (Et₂Cit) | 2.46[2][3] | 120[2][3] | 0.52[2][3] |

| Sodium Citrate (Na₃Cit) | 2.44[2][3] | 289[2][3] | 0.15[2][3] |

Table 1: Comparative calcium chelation kinetics of this compound and Sodium Citrate.

The data indicates that sodium citrate has a faster complexation rate with Ca²⁺, while this compound has a significantly faster dissociation rate.[2][3]

Stability of the Calcium Complex

The stability constant (K_s) is a measure of the strength of the interaction between the chelator and the metal ion.

| Complex | Stability Constant (K_s) at pH 7.4, 37°C |

| Calcium this compound (CaEt₂Cit) | 231[5] |

| Calcium Citrate (CaCit) | 1988[5] |

Table 2: Stability constants of this compound and Sodium Citrate with Calcium.

The higher stability constant of the calcium citrate complex signifies a more stable bond compared to the calcium this compound complex.[5]

Impact on Biological Systems

The calcium chelating activity of this compound has profound effects on various biological processes, most notably blood coagulation and cellular responses to calcifying nanoparticles.

Anticoagulation

The blood coagulation cascade is a series of enzymatic reactions that are heavily dependent on the presence of free Ca²⁺ ions. By chelating Ca²⁺, this compound disrupts this cascade, thereby inhibiting the formation of blood clots.[1][2] In rabbit models, this compound has been shown to prolong the activated coagulation time, demonstrating its potential as an effective anticoagulant.[1][6]

| Concentration of Et₂Cit (mmol/L) | Activated Coagulation Time (seconds) |

| > 87.2 | > 1200[6] |

Table 3: Anticoagulant effect of this compound in rabbits.

Inhibition of Vascular Calcification and Cytoprotection

Recent research has highlighted the cytoprotective effects of this compound against damage induced by nanosized hydroxyapatite (nano-HAp) crystals, which are implicated in vascular calcification.[1][5][7] Nano-HAp can induce apoptosis and necrosis in vascular smooth muscle cells (MOVASs) by increasing intracellular Ca²⁺ concentration, leading to mitochondrial damage, increased reactive oxygen species (ROS), and lysosomal rupture.[5][7]

This compound mitigates these cytotoxic effects by chelating Ca²⁺, thereby preventing the initial surge in intracellular calcium.[5][7] This protective mechanism leads to increased cell viability, stabilized mitochondrial membrane potential, and reduced release of lactate dehydrogenase (LDH), a marker of cell damage.[5][7]

| Treatment | Cell Viability (%) | LDH Release (%) | Mitochondrial Membrane Potential (Δψm) (% of control) |

| Nano-HAp alone | 42.6[8] | 22.1[8] | 37.21[8] |

| Nano-HAp + Et₂Cit (varied concentrations) | 52.8 - 87.6[8] | 8.44 - 17.78[8] | 13.35 - 30.24[8] |

Table 4: Cytoprotective effects of this compound against nano-HAp induced toxicity in MOVAS cells.

Signaling Pathways and Experimental Workflows

The interaction of this compound with calcium-dependent signaling pathways can be visualized to better understand its mechanism of action.

Figure 1: Signaling pathway of nano-HAp-induced cytotoxicity.

Figure 2: Protective mechanism of this compound against nano-HAp cytotoxicity.

Figure 3: Experimental workflow for investigating cytoprotective effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the calcium-chelating and cytoprotective effects of this compound.

Determination of Intracellular Calcium Concentration

-

Principle: The fluorescent probe Fluo-4/AM is a cell-permeant dye that is cleaved by intracellular esterases to become Fluo-4, which exhibits a large fluorescence intensity increase upon binding to Ca²⁺.

-

Protocol:

-

Seed MOVAS cells in a suitable plate and culture until they reach the desired confluency.

-

Treat the cells with nano-HAp in the presence or absence of varying concentrations of this compound for a specified duration.

-

Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).

-

Load the cells with Fluo-4/AM (typically 1-5 µM) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. The excitation wavelength for Fluo-4 is ~494 nm, and the emission wavelength is ~516 nm.

-

Quantify the changes in intracellular Ca²⁺ levels based on the fluorescence intensity.[7]

-

Cell Viability Assay (CCK-8)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Seed MOVAS cells in a 96-well plate and culture overnight.

-

Expose the cells to nano-HAp with or without different concentrations of this compound for 24 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.[5]

-

Lactate Dehydrogenase (LDH) Release Assay

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the extent of cytotoxicity.

-

Protocol:

-

Culture and treat the cells as described for the cell viability assay.

-

Collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

-

The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD⁺ to NADH, which then reduces the tetrazolium salt to a colored formazan.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Express LDH release as a percentage of the maximum LDH release from lysed control cells.[5][7]

-

Mitochondrial Membrane Potential (Δψm) Assay (JC-1 Staining)

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low Δψm, JC-1 remains in its monomeric form and fluoresces green.

-

Protocol:

-

Culture and treat the cells as described previously.

-

Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C in the dark.

-

Wash the cells with a suitable buffer.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Measure the red and green fluorescence intensities. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[5][7]

-

Apoptosis and Necrosis Detection (Annexin V and Propidium Iodide Staining)

-

Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining necrotic or late apoptotic cells.

-

Protocol:

-

Culture and treat the cells as described.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5][7]

-

Conclusion

This compound presents a compelling profile as a calcium chelator with significant therapeutic potential. Its mechanism of action is centered on the formation of a 1:1 complex with Ca²⁺, which, while weaker than that of sodium citrate, allows for a more rapid release of the ion. This dynamic equilibrium underpins its efficacy as an anticoagulant and its ability to protect vascular smooth muscle cells from calcification-induced damage. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for further research and development of this compound-based therapies. Its unique properties make it a promising candidate for applications where a more transient and reversible chelation of calcium is desirable, potentially offering a safer alternative to traditional anticoagulants and a novel approach to mitigating vascular calcification.

References

- 1. This compound|Research Chemical|BOC Sciences [benchchem.com]

- 2. Coordination Dynamics and Coordination Mechanism of a New Type of Anticoagulant this compound with Ca2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound and sodium citrate reduce the cytotoxic effects of nanosized hydroxyapatite crystals on mouse vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticoagulation of this compound and its comparison with sodium citrate in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and sodium citrate reduce the cytotoxic effects of nanosized hydroxyapatite crystals on mouse vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to the Molecular Structure and Isomers of Didiethyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and isomeric forms of diethyl citrate. This compound, a partial ester of citric acid, is a molecule of significant interest in various scientific fields, including pharmaceuticals and materials science. This document elucidates its structural characteristics, details its positional and stereoisomers, and provides relevant experimental protocols for its synthesis and characterization. All quantitative data are summarized for clarity, and key processes are visualized using Graphviz diagrams.

Molecular Structure of this compound

This compound (C10H16O7) is a tri-ester of citric acid and ethanol with a molecular weight of 248.23 g/mol .[1] Its structure is characterized by a central quaternary carbon atom bonded to a hydroxyl group, a carboxylic acid group, and two carboxymethyl ester groups where the ethyl groups have replaced the acidic protons of citric acid. The presence of ester groups and a free carboxylic acid imparts both hydrophilic and hydrophobic characteristics to the molecule.

Isomers of this compound

The synthesis of this compound via the partial esterification of citric acid with ethanol typically results in a mixture of positional isomers.[2][3] This is due to the three carboxylic acid groups of citric acid having different steric environments. The two primary positional isomers are:

-

1,2-Diethyl Citrate (asymmetric): In this isomer, the ethyl groups are attached to the terminal and central carboxylic acid moieties. This molecule possesses a chiral center at the quaternary carbon of the original citric acid backbone, and therefore exists as a pair of enantiomers (R and S forms). It is typically produced as a racemic mixture.

-

1,3-Diethyl Citrate (symmetric): Here, the ethyl groups are esterified to the two terminal carboxylic acid groups. This isomer is achiral as it possesses a plane of symmetry.

One study reported that the synthesis of this compound resulted in a 6:5 molar ratio of the symmetric (1,3-diethyl citrate) to the nonsymmetric (1,2-diethyl citrate) isomers.[2][3]

Positional Isomers

The differential placement of the two ethyl groups gives rise to the distinct physicochemical properties of the 1,2- and 1,3-diethyl citrate isomers. This structural difference is readily distinguishable using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR).

Stereoisomers of 1,2-Diethyl Citrate

The central quaternary carbon atom in 1,2-diethyl citrate is a stereocenter, as it is bonded to four different groups: a hydroxyl group, a carboxymethyl group, a carboxymethyl ester group, and the rest of the carbon chain. This chirality gives rise to two enantiomers, (R)-1,2-diethyl citrate and (S)-1,2-diethyl citrate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The separation of these enantiomers requires chiral chromatography techniques.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of citric acid with ethanol, using an acid catalyst. The following is a representative protocol.[4]

Materials:

-

Citric acid monohydrate (21 g, 0.1 mol)

-

Anhydrous ethanol (42 mL, 0.7 mol)

-

p-Toluene sulfonic acid (PTS) catalyst (0.2 g)

-

Benzene (70 mL, as a water carrier)

-

Sodium carbonate (Na2CO3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL three-neck flask equipped with a condenser and a dropping funnel, dissolve citric acid monohydrate and p-toluene sulfonic acid in anhydrous ethanol with magnetic stirring at room temperature.

-

Add benzene to the flask as a water carrier.

-

Heat the reaction mixture to 90 °C and maintain for 10 hours. The actual temperature within the flask will be approximately 72 °C due to the formation of an ethanol-benzene azeotrope.

-

After the reaction, remove the benzene and excess ethanol by reduced-pressure distillation to obtain a viscous, light-yellow liquid.

Purification:

-

To remove any triethyl citrate byproduct, dilute the viscous liquid with 20 mL of distilled water, adjust the pH to 8 with sodium carbonate, and extract with petroleum ether (3 x 50 mL) followed by ethyl acetate (1 x 50 mL).

-

To remove unreacted citric acid and monoethyl citrate, adjust the aqueous phase to pH 4 with hydrochloric acid and extract the this compound into ethyl acetate.

-

Wash the organic extract, dry over anhydrous sodium sulfate, and evaporate the solvent in a rotary evaporator to yield the crude this compound.

-

To convert any remaining carboxylate salts to the free acid, adjust the pH to 1 with hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

-

Dry the final organic extract with anhydrous sodium sulfate and remove the solvent by rotary evaporation to obtain the purified this compound. A typical yield is around 65.3%.[4]

Characterization and Separation of Isomers

The isomers of this compound can be characterized and separated using chromatographic and spectroscopic methods.

Thin-Layer Chromatography (TLC): TLC can be used to establish the purity of the synthesized this compound.[4]

High-Performance Liquid Chromatography (HPLC): While a specific method for the separation of this compound isomers is not detailed in the available literature, a reverse-phase HPLC method could be developed. For the related compound, diethylcarbamazine citrate, a C8 or C18 column with a mobile phase of acetonitrile and a phosphate buffer has been used.[5] A similar approach, with careful optimization of the mobile phase composition and pH, could likely resolve the 1,2- and 1,3-diethyl citrate isomers.

Chiral HPLC: For the separation of the enantiomers of 1,2-diethyl citrate, chiral HPLC is necessary. This would involve the use of a chiral stationary phase (CSP) that can differentially interact with the (R) and (S) enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of this compound and its isomers. The different isomers will likely have slightly different retention times on a suitable GC column, and their mass spectra can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for the structural elucidation of the this compound isomers.[2][3] The asymmetry of the 1,2-isomer results in a more complex spectrum compared to the symmetric 1,3-isomer.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C10H16O7 | [1] |

| Molecular Weight | 248.23 g/mol | [1] |

| Boiling Point | 355 °C | [6] |

| Density | 1.28 g/cm³ (at 25 °C) | [6] |

| Solubility in Water | 15.7 g/100 mL (at 25 °C) | [4] |

| pH (0.1 mol/L aq. soln.) | 2.22 | [4] |

| Glass Transition Temp. | 228 K | [2][3] |

| Decomposition Temp. | 493 K | [2][3] |

| Isomer Ratio (Symmetric:Nonsymmetric) | 6:5 | [2][3] |

Spectroscopic Data (FT-IR):

-

-OH stretch: 3469 cm-1

-

-CH2, -CH3 stretch: 2986-2940 cm-1

-

C=O (ester) stretch: 1736 cm-1[4]

NMR Data (1H and 13C): Detailed, separated NMR data for the pure isomers are not readily available in the literature. The spectra of the isomer mixture show characteristic signals for the ethyl groups (triplets and quartets) and the methylene groups of the citrate backbone.[2][3] The presence of multiple peaks in these regions confirms the existence of the two isomers.[2][3]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and isomerism of this compound. The existence of both positional (1,2- and 1,3-) and, in the case of the 1,2-isomer, stereoisomers (R and S enantiomers) has been established. A representative experimental protocol for the synthesis and purification of this compound has been outlined. While some quantitative physicochemical data and general characterization methods are available, further research is needed to fully characterize the individual isomers, including the determination of their specific spectroscopic data and the development of robust chromatographic separation methods. Such information will be invaluable for researchers and professionals working with this versatile molecule in various applications.

References

An In-Depth Technical Guide to the Toxicological Profile of Diethyl Citrate for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl citrate, an ester of citric acid, is utilized in various industrial applications, including as a plasticizer and a component in cosmetic formulations. Its toxicological profile for in vitro research applications is not extensively documented in publicly available literature. The primary body of research focuses on its role as a calcium-chelating agent and its subsequent protective effects against cytotoxicity induced by certain nanomaterials, rather than its direct toxicological impact. This guide synthesizes the available data, providing insights into its known mechanistic actions and outlining standard protocols for its toxicological assessment.

Mechanism of Action: Calcium Chelation

The principal mechanism of action for this compound in biological systems is its ability to chelate calcium ions (Ca²⁺). This activity is central to its function as an anticoagulant, as it reduces the concentration of free Ca²⁺ necessary for the blood coagulation cascade.[1] In in vitro models, this calcium-chelating property has been shown to be protective against cellular damage caused by agents that disrupt calcium homeostasis.[1][2]

Signaling Pathway of Cytoprotection

In vitro studies on mouse aortic smooth muscle cells (MOVASs) have demonstrated that this compound can mitigate the cytotoxic effects of nanosized hydroxyapatite (nano-HAp) crystals. The proposed signaling pathway for this protective effect is initiated by the chelation of intracellular calcium, which in turn prevents a cascade of downstream events leading to cell death.

Caption: Protective mechanism of this compound against nano-HAp-induced cytotoxicity.

Cytotoxicity Profile

Mitigation of Nano-Hydroxyapatite Induced Cytotoxicity

Studies have quantified the protective effects of this compound against nano-HAp-induced damage in mouse aortic smooth muscle cells (MOVASs). The data demonstrates a dose-dependent increase in cell viability and a decrease in markers of cell damage when cells are co-treated with nano-HAp and this compound.[2][3]

| Endpoint | Cell Line | Treatment | Result |

| Cell Viability | MOVASs | 100 µg/mL nano-HAp | 42.6% viability |

| 100 µg/mL nano-HAp + this compound | Viability increased to 52.8% - 87.6% (concentration-dependent)[3] | ||

| LDH Release | MOVASs | 100 µg/mL nano-HAp | 22.1% release |

| 100 µg/mL nano-HAp + this compound | LDH release decreased to 8.44% - 17.78% (concentration-dependent)[4] | ||

| Mitochondrial Damage (Δψm) | MOVASs | 100 µg/mL nano-HAp | 37.21% decrease in Δψm |

| 100 µg/mL nano-HAp + this compound | Decrease in Δψm reduced to 13.35% - 30.24% (concentration-dependent)[3] | ||

| Apoptosis/Necrosis Rate | MOVASs | 100 µg/mL nano-HAp | 38.28% late apoptotic/necrotic cells |

| 100 µg/mL nano-HAp + this compound | Rate decreased to 9.05% - 29.89% (concentration-dependent)[3] |

Genotoxicity Profile

There are no specific in vitro genotoxicity studies, such as the Ames test, micronucleus assay, or chromosomal aberration assay, publicly available for this compound. However, related citrate esters have been assessed. For instance, acetyl triethyl citrate and acetyl tributyl citrate were not found to be genotoxic in bacterial or mammalian test systems.[5] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that citrate esters, as a group, were mostly negative in in vitro and in vivo genotoxicity tests.[6]

Experimental Protocols

Detailed experimental protocols for the direct toxicological assessment of this compound are not available. The following sections provide methodologies for the key experiments cited in the context of its cytoprotective effects and generalized protocols for standard genotoxicity assays.

In Vitro Cytotoxicity Mitigation Assay Workflow

The following workflow outlines the experimental process used to assess the cytoprotective effects of this compound against nano-HAp-induced toxicity in MOVASs.[2][3]

Caption: Experimental workflow for assessing cytoprotective effects of this compound.

Generalized Protocol for In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This protocol is a generalized procedure and should be adapted for the specific properties of this compound.

-

Cell Culture:

-

Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

-

Culture cells to an appropriate density.

-

-

Treatment:

-

Expose cell cultures to at least three concentrations of this compound, with and without a metabolic activation system (S9 mix).

-

Include concurrent negative (solvent) and positive controls.

-

Treatment duration is typically 3-6 hours with S9, and a longer period (e.g., 1.5-2 normal cell cycles) without S9.

-

-

Cell Harvest:

-

Add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed one mitosis.

-

Harvest cells at a time equivalent to 1.5-2 normal cell cycles after the beginning of treatment.

-

-

Slide Preparation and Staining:

-

Prepare slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

-

Scoring:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Assess cytotoxicity using metrics like the Cytokinesis-Block Proliferation Index (CBPI).

-

Generalized Protocol for Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is a generalized protocol and should be optimized for this compound.

-

Strain Preparation:

-

Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)).

-

-

Treatment:

-

Perform the test with and without a metabolic activation system (S9 mix).

-

Use at least five different concentrations of this compound.

-

Include concurrent negative (solvent) and positive controls.

-

-

Incubation:

-

In the plate incorporation method, mix the test substance, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.

-

Incubate plates at 37°C for 48-72 hours.

-

-

Scoring:

-

Count the number of revertant colonies per plate.

-

A positive result is defined as a concentration-related increase in the number of revertants to at least twice the spontaneous reversion rate.

-

Conclusion

The available in vitro toxicological data for this compound is sparse and primarily highlights its cytoprotective properties through calcium chelation. There is a notable absence of direct cytotoxicity and genotoxicity studies in the public domain. For a comprehensive understanding of its toxicological profile, further research employing standardized assays is necessary. The protocols and data presented in this guide serve as a foundation for researchers and drug development professionals to design future studies and to understand the current state of knowledge regarding the in vitro effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. carlroth.com [carlroth.com]

- 3. researchgate.net [researchgate.net]

- 4. ewg.org [ewg.org]

- 5. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

In-Depth Technical Guide to Diethyl Citrate Hydrolysis: Rate and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of diethyl citrate, a compound of interest in various scientific and pharmaceutical applications. The guide details the kinetics of the hydrolysis reaction under different pH and temperature conditions, identifies the primary and potential intermediate byproducts, and outlines experimental protocols for monitoring the reaction. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is an organic compound that serves as a calcium-chelating agent and is investigated for its anticoagulant properties.[1] Its stability in aqueous solutions is a critical factor in its application, particularly in drug development and formulation. The hydrolysis of this compound, the process by which it reacts with water, leads to its degradation and the formation of byproducts. This guide delves into the specifics of this chemical transformation.

Hydrolysis Reaction and Byproducts

The hydrolysis of this compound is a pH-dependent process that can be catalyzed by both acids and bases.[1] The primary reaction involves the cleavage of the two ester bonds, yielding citric acid and two molecules of ethanol.

Primary Reaction:

This compound + 2 H₂O ⇌ Citric Acid + 2 Ethanol

Byproducts:

The primary byproducts of complete hydrolysis are:

-

Citric Acid: A tricarboxylic acid naturally occurring in citrus fruits.[2]

-

Ethanol: A simple alcohol.

During the course of the hydrolysis, an intermediate byproduct may be formed:

-

Monoethyl Citrate: This compound results from the hydrolysis of one of the two ester linkages and is also a known impurity in the synthesis of this compound.[3] The stepwise hydrolysis suggests that monoethyl citrate is a transient species in the degradation pathway.

Hydrolysis Rate and Kinetics

The rate of this compound hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for this compound is not extensively available in the public domain, general principles of ester hydrolysis can be applied. The reaction typically follows pseudo-first-order kinetics under constant pH conditions.

Effect of pH

Ester hydrolysis is generally slowest in the neutral pH range and is accelerated under both acidic and basic conditions.[4] For this compound, the hydrolysis half-life in neutral aqueous solutions is reported to be greater than 72 hours.[1]

-

Acid-Catalyzed Hydrolysis: In acidic environments, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.[4]

| Condition | General Effect on Hydrolysis Rate | Note |

| Acidic (pH < 7) | Accelerated | Rate is proportional to the concentration of H⁺ ions. |

| Neutral (pH ≈ 7) | Slow | Half-life reported to be > 72 hours.[1] |

| Basic (pH > 7) | Significantly Accelerated | Rate is proportional to the concentration of OH⁻ ions. |

Table 1: General Effect of pH on this compound Hydrolysis Rate.

Effect of Temperature

The rate of hydrolysis increases with temperature, a relationship that can be described by the Arrhenius equation. This equation relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). A graphical representation of the logarithm of the rate constant versus the inverse of the temperature (an Arrhenius plot) can be used to determine the activation energy of the reaction.

| Parameter | General Principle |

| Rate Constant (k) | Increases with increasing temperature. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. Can be determined from an Arrhenius plot. |

Table 2: Effect of Temperature on Hydrolysis Kinetics.

Experimental Protocols

Monitoring the hydrolysis of this compound requires a robust analytical method to separate and quantify the parent compound and its byproducts over time. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Experimental Workflow for Hydrolysis Kinetics Study

HPLC Method for Analysis

The following is a general HPLC method that can be adapted for the analysis of this compound and its hydrolysis products.

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Table 3: Example HPLC Parameters for this compound Hydrolysis Analysis.

Method Development Notes:

-

The gradient elution will be necessary to separate the more polar byproducts (monoethyl citrate and citric acid) from the less polar this compound.

-

Standards of this compound, monoethyl citrate, and citric acid should be used to determine retention times and for calibration to ensure accurate quantification.

Signaling Pathways and Logical Relationships

The hydrolysis of this compound is a sequential process. The initial hydrolysis of one ester group leads to the formation of monoethyl citrate, which is then further hydrolyzed to citric acid.

References

- 1. This compound|Research Chemical|BOC Sciences [benchchem.com]

- 2. EP1849764A1 - Process for reactive esterification distillation - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The transition state conformational effect on the activation energy of ethyl acetate neutral hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Diethyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl citrate, a diester of citric acid, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and polymer science. A thorough understanding of its molecular structure is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for elucidating the structure and purity of chemical compounds. This technical guide provides an overview of the expected spectroscopic data for this compound and outlines the experimental protocols for acquiring such data.

Note on Data Availability: Despite a comprehensive search of publicly available scientific databases, experimental spectroscopic data for this compound is not readily accessible. The data presented herein is based on established principles of NMR and IR spectroscopy for analogous molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS) are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ester ethyl) | ~1.25 | Triplet | 6H |

| -CH₂- (ester ethyl) | ~4.15 | Quartet | 4H |

| -CH₂- (citrate backbone) | ~2.70 - 2.90 | Multiplet | 4H |

| -OH | Variable | Singlet (broad) | 1H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -C H₃ (ester ethyl) | ~14 |

| -C H₂- (ester ethyl) | ~61 |

| -C H₂- (citrate backbone) | ~43 |

| Quaternary Carbon (-C-OH) | ~73 |

| Carbonyl Carbon (-C=O) | ~172 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3500 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium |

| C=O stretch (ester) | ~1735 | Strong |

| C-O stretch (ester) | 1300 - 1000 | Strong |

Experimental Protocols

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation: For analysis using an Attenuated Total Reflectance (ATR) accessory, place a small drop of neat this compound directly onto the ATR crystal. For transmission spectroscopy, place a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the this compound sample. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid sample such as this compound.

Caption: Workflow for NMR and FT-IR analysis of this compound.

The Synthesis of Diethyl Citrate: A Journey Through Time

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl citrate, an ester of citric acid, is a versatile molecule with applications ranging from its use as a non-toxic plasticizer to its emerging role as a potential anticoagulant in medical applications. Its synthesis, while seemingly a straightforward esterification, has a history intertwined with the development of organic chemistry itself. This technical guide delves into the discovery and historical evolution of this compound synthesis, providing a comprehensive overview of the methodologies, from early acid-catalyzed reactions to modern, more refined protocols. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this important compound.

I. The Dawn of Esterification: A Historical Perspective

The synthesis of this compound is fundamentally a story of esterification. While it is challenging to pinpoint the exact moment of its first synthesis, the groundwork was laid in the 19th century with the systematic study of organic reactions. The seminal work of Emil Fischer and Arthur Speier in 1895, which described the acid-catalyzed esterification of carboxylic acids with alcohols, stands as a landmark.[1][2] This reaction, now known as the Fischer-Speier esterification, provided a general and reliable method for the synthesis of esters and would have been the first rational approach to synthesizing this compound.

Early methods would have involved heating citric acid with an excess of ethanol in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid.[1][3] The reaction is a reversible equilibrium, and to drive it towards the formation of the ester, early chemists would have relied on using a large excess of the alcohol or attempting to remove the water formed during the reaction.

II. Evolution of Synthesis: From Brute Force to Finesse

Over the decades, the synthesis of this compound has evolved from these early methods to more controlled and efficient processes. The primary advancements have been in the development of more effective catalysts and purification techniques.

Catalysts: The Heart of the Reaction

The choice of catalyst is critical in achieving high yields and purity of this compound. While strong mineral acids are effective, they can also lead to side reactions and corrosion of equipment. This has led to the exploration of a variety of other catalysts:

-

p-Toluenesulfonic Acid (PTSA): A strong organic acid that is less corrosive than mineral acids and is a common choice for modern laboratory and industrial synthesis.

-

Solid Acid Catalysts: Ion-exchange resins, such as Amberlyst-15, offer the advantage of being easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling.[4]

-

Lewis Acids: While less common for simple esterifications, Lewis acids have also been explored as catalysts.

Purification: The Path to Purity

The purification of this compound from the reaction mixture, which may contain unreacted citric acid, monoethyl citrate, triethyl citrate, and the catalyst, is a crucial step. The most common and effective method is a pH-controlled solvent extraction.[2][5] This technique leverages the different solubilities of the components at various pH levels to achieve a high degree of separation.

III. Quantitative Analysis of Synthesis Methods

The efficiency of this compound synthesis can be evaluated based on several key parameters, including reaction time, temperature, molar ratio of reactants, and ultimately, the yield of the desired product. The following table summarizes typical conditions and outcomes for modern synthesis methods.

| Catalyst | Alcohol:Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic Acid | 7:1 | 90 | 10 | 65.3 | [2] |

| Amberlyst-15 | Varies | 78-120 | Varies | High | [4] |

IV. Detailed Experimental Protocols

This section provides detailed methodologies for two common methods of this compound synthesis.

A. Synthesis using p-Toluenesulfonic Acid Catalyst

Objective: To synthesize this compound from citric acid and ethanol using p-toluenesulfonic acid as a catalyst.

Materials:

-

Citric acid monohydrate (0.1 mol, 21 g)

-

Anhydrous ethanol (0.7 mol, 42 mL)

-

p-Toluenesulfonic acid (0.2 g)

-

Benzene (70 mL, as a water carrier)

-

Sodium carbonate

-

Petroleum ether

-

Ethyl acetate

-

Hydrochloric acid

Procedure:

-

In a 250 mL three-neck flask equipped with a condenser and a dropping funnel, dissolve citric acid monohydrate and p-toluenesulfonic acid in anhydrous ethanol with magnetic stirring at room temperature.[2]

-

Add benzene to the flask as a water carrier.

-

Heat the reaction mixture to 90°C and maintain for 10 hours.[2]

-

After the reaction, cool the mixture and dilute with distilled water.

-

Adjust the pH to 8 with sodium carbonate to neutralize the acidic components.

-

Extract the mixture with petroleum ether and ethyl acetate to remove triethyl citrate.[2]

-

Adjust the pH of the aqueous phase to 4 with hydrochloric acid.

-

Extract the this compound into ethyl acetate.

-

Wash the organic phase with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product.

B. Synthesis using Amberlyst-15 Catalyst

Objective: To synthesize this compound using a solid acid catalyst for simplified purification.

Materials:

-

Citric acid

-

Ethanol

-

Amberlyst-15 ion-exchange resin

Procedure:

-

Combine citric acid, ethanol, and Amberlyst-15 in a reaction flask.

-

The reaction can be carried out in a batch reactor or a continuous reactive distillation column.[4]

-

Heat the mixture to the desired reaction temperature (typically between 78-120°C).[4]

-

Monitor the reaction progress by techniques such as HPLC or titration.

-

Upon completion, the catalyst can be removed by simple filtration.

-

The product can then be purified using the pH-controlled solvent extraction method described in the previous protocol.

V. Reaction Pathways and Experimental Workflows

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for the synthesis of this compound.

Caption: General mechanism of Fischer-Speier esterification for this compound synthesis.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

VI. Conclusion

The synthesis of this compound, from its probable origins in the late 19th century to the sophisticated methods employed today, reflects the broader progress of organic chemistry. The development of new catalysts and purification techniques has enabled the efficient and high-purity production of this valuable compound. For researchers and professionals in drug development, a thorough understanding of these synthesis methods is essential for both laboratory-scale research and potential industrial-scale production. The protocols and data presented in this guide provide a solid foundation for the synthesis and study of this compound.

References

Methodological & Application

Protocol for Preparing Diethyl Citrate Stock Solutions for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the preparation of diethyl citrate stock solutions intended for use in cell culture applications. This compound (CAS No. 19958-02-2) is an organic compound that has been investigated for its effects on various cell types. Accurate and reproducible preparation of stock solutions is critical for obtaining reliable experimental results. This protocol covers the necessary materials, step-by-step procedures for preparation and sterilization, and recommendations for storage to ensure the stability and integrity of the stock solutions. Additionally, it summarizes available data on the solubility and cytotoxic concentrations of this compound to guide researchers in designing their experiments.

Physicochemical Data

A summary of the physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 19958-02-2[1][2] |

| Molecular Formula | C₁₀H₁₆O₇[2] |

| Molecular Weight | 248.23 g/mol [1] |

| Appearance | Colorless solid (est.)[3] |

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the available solubility data. It is recommended to perform small-scale solubility tests before preparing a large batch of stock solution.

| Solvent | Solubility | Remarks |

| Water | Slightly soluble; 15.7 g/100 mL (157 mg/mL) has been reported[4] | - |

| Ethanol | Soluble[4] | The exact quantitative solubility is not specified, but it is generally considered soluble. |

| DMSO | No specific quantitative data found. | DMSO is a powerful solvent for many organic compounds used in cell culture.[5] It is advisable to test solubility at the desired concentration. |

| Methanol | Slightly soluble[1][2] | - |

| Chloroform | Slightly soluble[1][2] | Not typically used for cell culture applications. |

Experimental Protocols

Materials

-

This compound powder (CAS No. 19958-02-2)

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Anhydrous Ethanol (200 proof), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Sterile pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filters

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution. Researchers should adjust the concentration based on their experimental needs and the solubility of this compound in the chosen solvent.

-

Solvent Selection : Choose a suitable solvent for your stock solution. DMSO and ethanol are common choices for cell culture experiments. Ensure the final concentration of the solvent in the cell culture medium does not exceed cytotoxic levels (typically <0.5% for DMSO).

-

Calculation : To prepare a 100 mM stock solution, calculate the required amount of this compound using its molecular weight (248.23 g/mol ).

-

For 1 mL of 100 mM stock solution: 0.1 mmol/L * 1 L/1000 mL * 248.23 g/mol * 1000 mg/g = 24.823 mg/mL.

-

-

Weighing : In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder into a sterile microcentrifuge tube or vial.

-

Dissolving :

-

For DMSO or Ethanol Stock : Add the desired volume of cell culture grade DMSO or ethanol to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required to aid dissolution, but avoid excessive heat.

-

-

Sterilization :

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

-

-

Aliquoting and Storage :

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

-

Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent used.

-

Store the aliquots at -20°C for short-term to medium-term storage. For long-term storage, -80°C is recommended. While specific stability data for this compound is limited, storing in small, tightly sealed aliquots at low temperatures helps to maintain its integrity.

-

Experimental Workflow

Cytotoxicity and Working Concentrations

Limited data is available on the cytotoxic effects of this compound across a wide range of cell lines. One study on mouse aortic smooth muscle cells (MOVASs) provides some initial insights. Researchers should always perform a dose-response experiment to determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions.